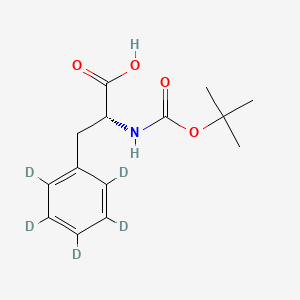

D-Phenyl-D5-alanine-N-T-boc

Description

Chemical Structure and Properties D-Phenyl-D5-alanine-N-T-boc (CAS: 1213661-19-8) is a deuterated, Boc-protected amino acid derivative with the molecular formula C₁₄H₁₄D₅NO₄ and a molecular weight of 270.33 g/mol . The compound features a tert-butoxycarbonyl (Boc) group protecting the amino moiety and five deuterium atoms on the phenyl ring (C₆D₅). This isotopic labeling enhances its utility in metabolic studies, NMR spectroscopy, and mass spectrometry as a stable internal standard .

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

270.34 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1/i4D,5D,6D,7D,8D |

InChI Key |

ZYJPUMXJBDHSIF-IYMQPUKBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenyl-alanine-N-t-Boc-d5 typically involves the deuteration of D-Phenyl-alanine-N-t-Boc. The process includes the incorporation of deuterium into the molecular structure, which can be achieved through various chemical reactions .

Industrial Production Methods: Industrial production of D-Phenyl-alanine-N-t-Boc-d5 involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The reaction conditions are optimized to achieve the desired level of deuteration while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: D-Phenyl-alanine-N-t-Boc-d5 can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: D-Phenyl-alanine-N-t-Boc-d5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during chemical reactions .

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts .

Medicine: D-Phenyl-alanine-N-t-Boc-d5 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in determining the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its deuterium labeling provides valuable insights into the pharmacological properties of potential drug candidates .

Mechanism of Action

The mechanism of action of D-Phenyl-alanine-N-t-Boc-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles. Deuterium substitution can lead to changes in the rate of metabolic reactions, thereby affecting the compound’s overall activity and stability .

Comparison with Similar Compounds

Physical Properties

- Melting Point: Not explicitly reported for the D-enantiomer, but the L-enantiomer (CAS: 121695-40-7) melts at 85–87°C .

- Solubility: Slightly soluble in chloroform, ethanol, and methanol .

- Storage : Recommended at –20°C for stability .

Applications

Primarily used in peptide synthesis and isotopic tracing in pharmacokinetic studies. Its deuterated phenyl ring minimizes metabolic interference, improving detection accuracy in analytical workflows .

Comparison with Similar Compounds

Table 1: Structural and Isotopic Comparison

| Compound Name | CAS Number | Molecular Formula | Deuterium Position | Molecular Weight (g/mol) | Enantiomer |

|---|---|---|---|---|---|

| D-Phenyl-D5-alanine-N-T-boc | 1213661-19-8 | C₁₄H₁₄D₅NO₄ | Phenyl ring (C₆D₅) | 270.33 | D |

| L-Phenyl-D5-alanine-N-T-boc | 121695-40-7 | C₁₄H₁₄D₅NO₄ | Phenyl ring (C₆D₅) | 270.33 | L |

| L-Phenyl-D5-alanine-2,3,3-d3-N-T-boc | 106881-07-6 | C₁₄H₁₁D₈NO₄ | Phenyl (C₆D₅) + alanine (CD₂, CD) | 273.35 | L |

| Boc-L-phenylalanine (non-deuterated) | 13734-34-4 | C₁₄H₁₉NO₄ | None | 265.30 | L |

Key Differences:

Enantiomeric Configuration: this compound is the D-enantiomer, whereas its L-counterpart (CAS: 121695-40-7) is widely used in peptide synthesis for natural L-amino acid sequences . The D-form is less common but valuable for studying chiral metabolic pathways .

Deuterium Labeling :

- The compound L-Phenyl-D5-alanine-2,3,3-d3-N-T-boc (CAS: 106881-07-6) incorporates eight deuterium atoms (five on the phenyl ring, three on the alanine side chain), making it ideal for multi-site isotopic tracing .

Non-Deuterated Analog: Boc-L-phenylalanine (CAS: 13734-34-4) lacks deuterium, reducing its utility in tracer studies but remaining a staple in standard peptide synthesis .

Table 2: Physicochemical and Commercial Comparison

Key Findings:

- Cost : The D-enantiomer is ~8% more expensive than the L-form (¥52,800 vs. ¥57,200 for 100 mg), likely due to lower synthetic yields .

- Isotopic Complexity : Compounds with additional deuterium (e.g., 2,3,3-d3) are priced similarly but offer enhanced tracing capabilities .

- Application Specificity : The L-enantiomer is preferred in natural peptide synthesis, while the D-form is niche for chiral studies .

Biological Activity

D-Phenyl-D5-alanine-N-T-boc is a deuterated derivative of the amino acid phenylalanine, specifically designed for biochemical research and synthesis. This compound features five deuterium atoms that replace hydrogen in the phenyl group, enhancing its utility in isotopic labeling applications. The presence of the tert-butyloxycarbonyl (N-T-boc) protecting group allows for selective reactivity during chemical synthesis, making it a valuable intermediate in peptide synthesis and other organic reactions.

- Molecular Formula : C₁₄H₁₉N₀₄

- Molecular Weight : Approximately 270.34 g/mol

- Structural Features : The incorporation of deuterium modifies the physicochemical properties of the compound, affecting characteristics such as lipophilicity and acidity compared to non-deuterated counterparts .

Biological Activity Overview

While this compound itself may not exhibit significant biological activity, its parent compound, phenylalanine, is essential for protein synthesis and neurotransmitter production. The deuterated form allows researchers to trace metabolic pathways without interfering with normal biological processes, making it particularly useful for studying neurotransmitter synthesis such as dopamine and norepinephrine.

Applications in Research

- Isotopic Labeling : The deuterated nature of this compound enables its use in metabolic studies where tracking the fate of molecules is crucial. This isotopic labeling helps in understanding enzyme kinetics and metabolic pathways.

- Peptide Synthesis : The N-T-boc protecting group facilitates selective reactions during peptide formation, allowing for more controlled synthesis processes.

- Enzyme Interaction Studies : Researchers utilize this compound to study enzyme specificity and substrate interactions. By employing this compound in enzymatic reactions, they can determine kinetic parameters without interference from naturally occurring isotopes.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Phenylalanine | Non-deuterated form | Essential amino acid without isotopic labeling |

| L-Alanine | Simple aliphatic amino acid | Lacks aromatic ring; lower complexity |

| D,L-Phenylalanine | Racemic mixture | Contains both enantiomers |

| N-Boc-L-Alanine | Similar protection strategy | Different amino acid structure |

| L-Phenyl-D5-alanine | Deuterated form without Boc protection | Directly comparable but lacks protective group |

This compound stands out due to its specific isotopic labeling and protective group strategy, making it particularly useful in biochemical applications that require tracking or selective reactivity.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been utilized effectively in various studies:

- Insulin Analog Studies : A study synthesized insulin analogs conjugated with phenylalanine derivatives, demonstrating enhanced stability and biological activity. These analogs were tested for their ability to activate insulin receptors, showing similar phosphorylation levels compared to wild-type insulin variants .

- Deuterium Labeling Impact : Research on deuterated compounds has shown that substituting hydrogen with deuterium can alter reaction rates and mechanisms due to kinetic isotope effects. This has implications for drug development and metabolic studies where precise tracking of molecular interactions is necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.